![molecular formula C18H18N4OS B5229091 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)
4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which have been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, studies have suggested that the compound may exert its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of PRMT5 by binding to the enzyme's active site.
Biochemical and Physiological Effects
Studies have shown that 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine exhibits several biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, the compound has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and immune response.
実験室実験の利点と制限
One advantage of using 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to exhibit a wide range of biological activities, making it a potentially useful tool for studying various biological processes.
However, there are also some limitations to using the compound in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the compound's cytotoxic activity may make it difficult to work with in certain cell-based assays.
将来の方向性
There are several potential future directions for research on 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One area of interest is further exploration of the compound's potential as a therapeutic agent for the treatment of cancer. This could involve studies to optimize the compound's cytotoxic activity and to evaluate its safety and efficacy in animal models.
Another potential future direction is further exploration of the compound's potential as a tool for studying the role of PRMT5 in biological processes. This could involve studies to better understand the mechanism of action of the compound and to identify other compounds that exhibit similar activity.
Finally, there is also potential for further exploration of the compound's activity against bacteria and fungi, which could lead to the development of new antimicrobial agents.
合成法
The synthesis of 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been described in several scientific publications. One commonly used method involves the reaction of 4-allylpyridine-2,6-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxybenzylamine and sodium azide to form the triazole ring. Finally, the thioether group is introduced using 1-chloro-3-(methylthio)propane.
科学的研究の応用
4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been studied for its potential applications in several areas of scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that the compound exhibits cytotoxic activity against several different types of cancer cells, including breast, lung, and colon cancer cells.
Another area of interest is the compound's potential as a tool for studying the role of certain enzymes in biological processes. Specifically, the compound has been shown to inhibit the activity of a type of enzyme called protein arginine methyltransferase 5 (PRMT5). This enzyme is involved in several important biological processes, including gene expression and DNA repair.
特性
IUPAC Name |
4-[5-[(3-methoxyphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-3-11-22-17(15-7-9-19-10-8-15)20-21-18(22)24-13-14-5-4-6-16(12-14)23-2/h3-10,12H,1,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASXDKMSVUGYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


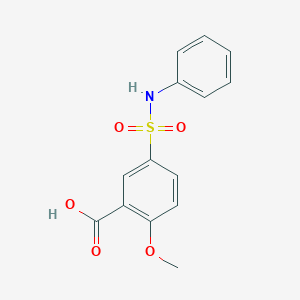
![2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5229029.png)

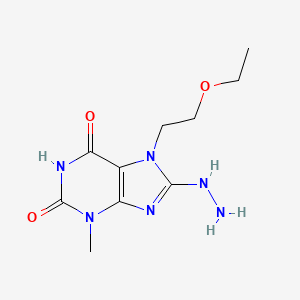
![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5229046.png)
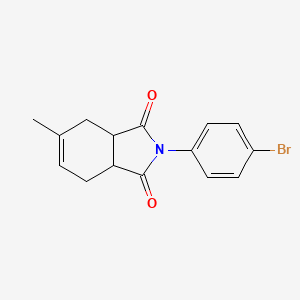
![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)
![N-(2,4-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5229075.png)
![3-fluoro-N-[1-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5229082.png)
![3-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229087.png)
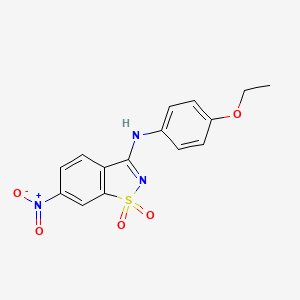
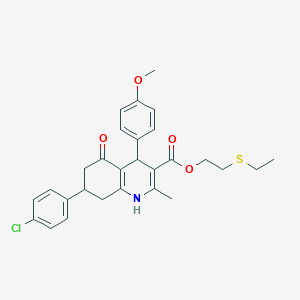
![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)